Cas no 2519-10-0 (1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene)

1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene is a highly substituted cyclopentadiene derivative characterized by its five phenyl groups attached to the cyclopentadiene ring. This structural configuration imparts significant steric hindrance and electronic delocalization, making it a valuable intermediate in organic synthesis and materials science. Its extended π-conjugation system enhances its utility in the development of optoelectronic materials, including organic semiconductors and luminescent compounds. The compound’s stability and rigid framework also make it suitable for catalytic applications and as a ligand precursor in coordination chemistry. Its well-defined aromatic properties contribute to its use in mechanistic studies and as a building block for complex polycyclic systems.
1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene structure
2519-10-0 structure
Product name:1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene
CAS No:2519-10-0
MF:C35H26
MW:446.580949306488
MDL:MFCD00012263
CID:84372
PubChem ID:87558680

1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene Chemical and Physical Properties

Names and Identifiers

    • Cyclopenta-1,3-diene-1,2,3,4,5-pentaylpentabenzene
    • 1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene
    • Pentaphenylcyclopentadiene
    • (2,3,4,5-tetraphenylcyclopenta-1,4-dien-1-yl)benzene
    • 1,2,3,4,5-pentaphenyl-cyclopenta-1,3-diene
    • 1,2,3,4,5-pentaphenylcyclopentadiene
    • (2,3,4,5-tetraphenyl-1-cyclopenta-1,4-dienyl)benzene
    • YGLVWOUNCXBPJF-UHFFFAOYSA-N
    • VZ20322
    • Benzene, 1,1',1'',1''',1''''-(1,3-cyclopentadiene-1,2,3,4,5-pentayl)pentakis-
    • Benzene,1,1',1'',1''',1''''-(1,3-cyclopentadiene-1,2,3,4,5-pentayl)pentakis-
    • 2519-10-0
    • AKOS015840528
    • (2,3,4,5-Tetraphenyl-2,4-cyclopentadien-1-yl)benzene #
    • T72167
    • CS-0095742
    • A817691
    • P1633
    • (2, 3, 4, 5-tetraphenylcyclopenta-1, 4-dien-1-yl)benzene
    • 1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene, 99%
    • (2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-yl)benzene
    • DTXSID60348319
    • FT-0606178
    • J-015858
    • AS-73462
    • MFCD00012263
    • DB-046642
    • (2,3,4,5-tetraphenylcyclopenta-1,3-dien-1-yl)benzene
    • SY051861
    • MDL: MFCD00012263
    • Inchi: 1S/C35H26/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28/h1-25,31H
    • InChI Key: YGLVWOUNCXBPJF-UHFFFAOYSA-N
    • SMILES: C1([H])(C2C([H])=C([H])C([H])=C([H])C=2[H])C(C2C([H])=C([H])C([H])=C([H])C=2[H])=C(C2C([H])=C([H])C([H])=C([H])C=2[H])C(C2C([H])=C([H])C([H])=C([H])C=2[H])=C1C1C([H])=C([H])C([H])=C([H])C=1[H]

Computed Properties

  • Exact Mass: 446.20300
  • Monoisotopic Mass: 446.203450829g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 5
  • Complexity: 681
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomer Count: nothing
  • XLogP3: 8
  • Surface Charge: 0
  • Topological Polar Surface Area: 0

Experimental Properties

  • Color/Form: Pale yellow powder
  • Density: 1.150±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 256°C(lit.)
  • Boiling Point: 591.6°C at 760 mmHg
  • Flash Point: 314°C
  • Refractive Index: 1.6290 (estimate)
  • Solubility: Insuluble (7.1E-6 g/L) (25 ºC),
  • PSA: 0.00000
  • LogP: 9.00580
  • Solubility: Not available

1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene Security Information

1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene Customs Data

  • HS CODE:2902909090
  • Customs Data:

    China Customs Code:

    2902909090

    Overview:

    2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%

    Declaration elements:

    Product Name, component content

    Summary:

    2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%

1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
VD074-100mg
1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene
2519-10-0 98.0%(GC)
100mg
¥260.0 2022-06-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA00297-1g
Cyclopenta-1,3-diene-1,2,3,4,5-pentaylpentabenzene
2519-10-0
1g
¥1148.0 2021-09-04
BAI LING WEI Technology Co., Ltd.
06-1296-1g
1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene, 99%
2519-10-0 99%
1g
¥ 1050 2022-04-25
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H27223-5g
Pentaphenylcyclopentadiene, 99%
2519-10-0 99%
5g
¥4728.00 2023-04-13
BAI LING WEI Technology Co., Ltd.
06-1296-5g
1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene, 99%
2519-10-0 99%
5g
¥ 4007 2022-04-25
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
P1633-1G
1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene
2519-10-0 >98.0%(GC)
1g
¥1170.00 2023-09-07
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H27223-1g
Pentaphenylcyclopentadiene, 99%
2519-10-0 99%
1g
¥1525.00 2023-04-13
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H27223-250mg
Pentaphenylcyclopentadiene, 99%
2519-10-0 99%
250mg
¥597.00 2023-04-13
BAI LING WEI Technology Co., Ltd.
K14H27223-1g
1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene
2519-10-0 99%
1g
¥1525 2023-11-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1166382-1g
1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene
2519-10-0 98%
1g
¥1562.00 2023-11-21

1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene Production Method

Additional information on 1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene

Compound CAS No 2519-10-0: 1,2,3,4,5-Pentaphenyl-1,3-Cyclopentadiene

The compound with CAS number 2519-10-0, known as 1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene, is a highly substituted cyclopentadiene derivative. This compound has garnered significant attention in the field of organic chemistry due to its unique structure and potential applications in various research areas. The molecule consists of a cyclopentadiene ring fully substituted with phenyl groups at all five positions (positions 1 through 5), making it a pentaphenyl-substituted derivative. This substitution pattern imparts distinctive electronic and steric properties to the molecule.

1,2,3,4,5-pentaphenyl-1,3-cyclopentadiene exhibits interesting electronic characteristics due to the conjugation between the cyclopentadiene ring and the phenyl substituents. The phenyl groups act as electron-withdrawing groups through resonance effects, which can influence the reactivity of the molecule in various chemical reactions. This property makes it a valuable compound in synthetic organic chemistry for constructing complex molecular architectures.

Recent studies have explored the use of pentaphenylcyclopentadienes as precursors in the synthesis of polycyclic aromatic hydrocarbons (PAHs) and other advanced materials. For instance, researchers have utilized this compound in Diels-Alder reactions to form highly functionalized PAH derivatives with potential applications in optoelectronics and nanotechnology. The high degree of substitution on the cyclopentadiene ring allows for precise control over the regiochemistry and stereochemistry of these reactions.

In addition to its synthetic applications, CAS No 2519-10-0 has been studied for its potential biological activity. Preliminary experiments suggest that this compound may exhibit antioxidant properties due to its conjugated system and phenolic groups. Antioxidants are crucial in preventing oxidative stress-related diseases such as cancer and neurodegenerative disorders. Further research is needed to validate these findings and explore their therapeutic implications.

The synthesis of pentaphenylcyclopentadienes typically involves multi-step processes that require careful optimization. One common approach involves the reaction of cyclopentadiene derivatives with aryl halides under catalytic conditions. Recent advancements in transition metal catalysis have enabled more efficient and selective methods for constructing these compounds. For example, palladium-catalyzed coupling reactions have been employed to assemble the pentaphenyl-substituted cyclopentadiene framework with high yield and purity.

From an environmental standpoint, understanding the fate and transport of CAS No 2519-10-0 is essential for assessing its potential impact on ecosystems. Studies have shown that this compound is relatively stable under ambient conditions but can undergo degradation under specific environmental stressors such as UV light or microbial activity. These findings are critical for developing strategies to mitigate any adverse effects associated with its use or disposal.

In conclusion,CAS No 2519-10-0, or pentaphenylcyclopentadiene, is a versatile compound with promising applications in organic synthesis and materials science. Its unique structure provides a platform for exploring novel chemical transformations and functional materials. As research continues to uncover new properties and uses for this compound,pentaphenylcyclopentadienes are likely to play an increasingly important role in advancing modern chemistry.

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Recommended suppliers
Amadis Chemical Company Limited
(CAS:2519-10-0)1,2,3,4,5-Pentaphenyl-1,3-cyclopentadiene
A817691
Purity:99%
Quantity:5g
Price ($):299.0